4-Chlorobenzo[d]isoxazol-3-amine
CAS No.: 868271-15-2
Cat. No.: VC2793414
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868271-15-2 |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-chloro-1,2-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) |
| Standard InChI Key | IHRBIDHQEMTPAK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)C(=NO2)N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NO2)N |
Introduction
Chemical Identity and Structure
4-Chlorobenzo[d]isoxazol-3-amine is characterized by a fused ring system consisting of benzene and isoxazole rings. The compound features a chlorine atom at the 4-position and an amino group at the 3-position, making it a member of the benzisoxazole derivatives class. These compounds are recognized for their diverse pharmacological profiles and are classified as heterocycles due to the presence of nitrogen and oxygen atoms in the ring structure.
Chemical Properties
The chemical identity of 4-Chlorobenzo[d]isoxazol-3-amine is defined by several key parameters, as shown in the table below:
| Property | Value |
|---|---|
| CAS Number | 868271-15-2 |
| IUPAC Name | 4-chloro-1,2-benzoxazol-3-amine |
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) |
| Standard InChIKey | IHRBIDHQEMTPAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NO2)N |
This heterocyclic compound possesses distinctive chemical characteristics that contribute to its reactivity patterns and potential biological interactions. The presence of the fused ring system creates a planar structure that can interact with various biological targets through π-stacking and hydrogen bonding interactions .
Synthesis Methods
Several approaches have been developed for the synthesis of 4-Chlorobenzo[d]isoxazol-3-amine, with cyclization reactions being the predominant method. These synthetic routes are crucial for obtaining the compound for research and potential pharmaceutical applications.
Cyclization Reactions
One commonly reported synthesis method involves the reaction of 4-chloroaniline with acetohydroxamic acid under basic conditions. This reaction typically utilizes dimethylformamide as a solvent to facilitate the cyclization process. The reaction proceeds through a series of intermediate steps, including nucleophilic attack and intramolecular ring closure.
Catalyzed Cycloisomerization
Another significant synthetic approach employs the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3. This method produces substituted isoxazoles under moderate reaction conditions, offering advantages in terms of yield and purity. The gold catalyst plays a crucial role in activating the alkyne moiety for the cyclization process.
These synthetic methods provide researchers with options for preparing 4-Chlorobenzo[d]isoxazol-3-amine with varying levels of efficiency and under different reaction conditions, allowing for optimization based on specific requirements and available resources.
Biological Activities and Applications
The biological profile of 4-Chlorobenzo[d]isoxazol-3-amine has attracted interest from researchers in medicinal chemistry and pharmaceutical development due to its potential therapeutic applications.
Enzyme Inhibition Properties
Isoxazole derivatives, including 4-Chlorobenzo[d]isoxazol-3-amine, are known to exhibit enzyme inhibitory activities. Research has shown that these compounds can inhibit acetylcholinesterase, an enzyme that plays a critical role in neurotransmission processes. This inhibitory action suggests potential applications in the treatment of neurological disorders where cholinergic function is implicated.
Role in Pharmaceutical Development
In pharmaceutical research, 4-Chlorobenzo[d]isoxazol-3-amine serves as an important intermediate in the synthesis of more complex molecules with enhanced pharmacological activities. For example, the compound has been used in the development of Factor IXa inhibitors, which are potential anticoagulant agents. Specifically, derivatives such as 7-(3-aminopyrrolidin-1-yl)-4-chlorobenzo[d]isoxazol-3-amine have been incorporated into pharmaceutical candidates .
Pharmacological Profile
The pharmacological properties of 4-Chlorobenzo[d]isoxazol-3-amine contribute to its potential therapeutic applications across various disease states.
Mechanism of Action
The compound's mechanism of action involves interactions with specific biological targets, influencing multiple biochemical pathways. This multimodal activity is characteristic of many heterocyclic compounds and contributes to their versatility in drug development.
Structure-Activity Relationships
The specific positioning of functional groups in 4-Chlorobenzo[d]isoxazol-3-amine is critical to its biological activity. The chlorine atom at the 4-position contributes to lipophilicity and membrane permeability, while the amino group at the 3-position provides hydrogen bonding capabilities for interactions with receptor binding sites. These structural features can be modified to optimize pharmacological properties in derivative compounds.
Comparative Analysis with Similar Compounds
Understanding how 4-Chlorobenzo[d]isoxazol-3-amine compares to related compounds provides valuable insights into its distinctive properties and potential advantages in specific applications.
Comparison with Other Isoxazole Derivatives
4-Chlorobenzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives such as 5-Methylisoxazole and 3,5-Dimethylisoxazole. While these compounds share the isoxazole core structure, 4-Chlorobenzo[d]isoxazol-3-amine's fused ring system and specific substitution pattern impart distinct chemical and biological properties.
The table below highlights key differences between these compounds:
| Compound | Structure Type | Key Substituents | Notable Properties |
|---|---|---|---|
| 4-Chlorobenzo[d]isoxazol-3-amine | Fused heterocycle | Chlorine at 4-position, Amino at 3-position | Enhanced lipophilicity, Dual binding capabilities |
| 5-Methylisoxazole | Single heterocycle | Methyl at 5-position | Higher volatility, Less hydrogen bonding capability |
| 3,5-Dimethylisoxazole | Single heterocycle | Methyl at 3 and 5-positions | Increased lipophilicity, No hydrogen bond donors |
These structural differences result in varying pharmacological profiles and application potentials across the series of compounds, with 4-Chlorobenzo[d]isoxazol-3-amine offering unique advantages for certain biological targets.
Research Findings and Future Directions
Current research on 4-Chlorobenzo[d]isoxazol-3-amine highlights its significant potential in medicinal chemistry and provides direction for future investigations.
Recent Research Developments
Research on 4-Chlorobenzo[d]isoxazol-3-amine has demonstrated its value in the development of therapeutic agents for neurological and inflammatory disorders. The compound's ability to serve as an intermediate in the synthesis of Factor IXa inhibitors illustrates its utility in creating complex pharmaceutical molecules with targeted activities .
Future Research Opportunities
Future studies should focus on several key areas to maximize the potential of 4-Chlorobenzo[d]isoxazol-3-amine in pharmaceutical development:
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Optimization of synthesis methods to improve yields and reduce production costs
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Exploration of pharmacokinetic properties to enhance therapeutic potential
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Development of structure-activity relationships to guide the design of more potent derivatives
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Investigation of additional biological targets to expand therapeutic applications
-
Formulation studies to improve delivery and bioavailability
These research directions could significantly advance our understanding of 4-Chlorobenzo[d]isoxazol-3-amine and its potential applications in medicine and pharmaceutical science.
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